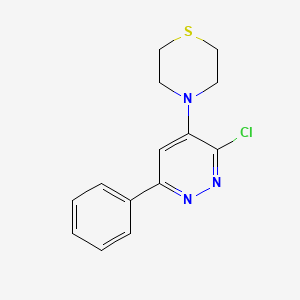
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine is a chemical compound with the molecular formula C14H14ClN3S. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine with a suitable dicarbonyl compound. In this case, the starting material could be 3-chloro-6-phenylpyridazine.
Introduction of the Thiomorpholine Group: The thiomorpholine group is introduced through a nucleophilic substitution reaction. This involves the reaction of 3-chloro-6-phenylpyridazine with thiomorpholine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives of the pyridazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound can be used in biological assays to study its effects on various cellular pathways.
Industry: It may be used in the development of new pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases, proteases, and ion channels.
相似化合物的比较
Similar Compounds
3,6-Disubstituted Pyridazine Derivatives: These compounds share the pyridazine core and have been studied for their anticancer properties.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4-(3-Chloro-6-phenylpyridazin-4-yl)thiomorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a thiomorpholine group makes it a versatile compound for various applications in medicinal chemistry and beyond.
属性
CAS 编号 |
89868-05-3 |
|---|---|
分子式 |
C14H14ClN3S |
分子量 |
291.8 g/mol |
IUPAC 名称 |
4-(3-chloro-6-phenylpyridazin-4-yl)thiomorpholine |
InChI |
InChI=1S/C14H14ClN3S/c15-14-13(18-6-8-19-9-7-18)10-12(16-17-14)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI 键 |
IGIHMNQRGGNDRN-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1C2=CC(=NN=C2Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
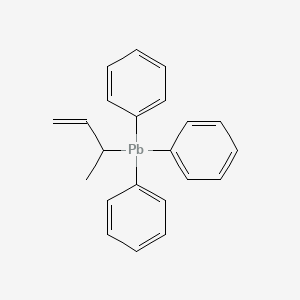
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
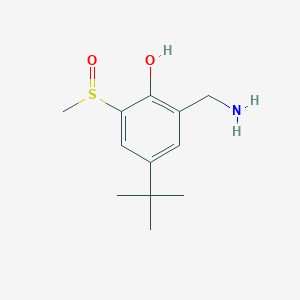
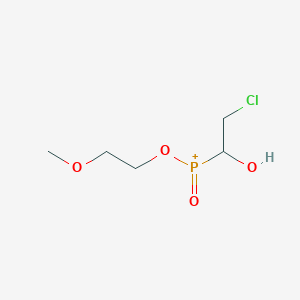
![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
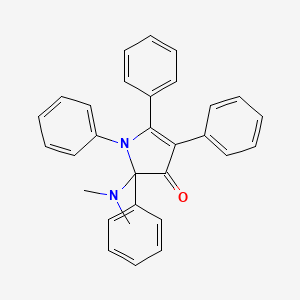
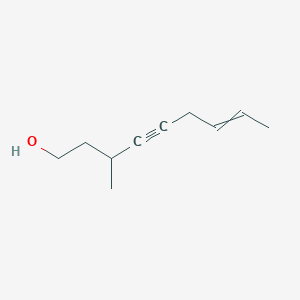
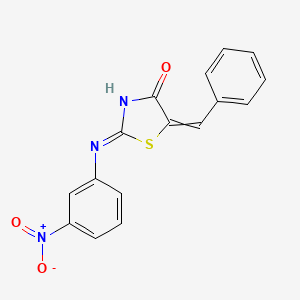

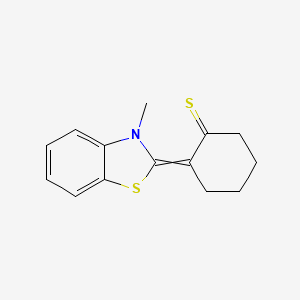
![1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397999.png)
